molecular formula C6H15NO2 B6243415 2,2-dimethoxybutan-1-amine CAS No. 1432492-07-3

2,2-dimethoxybutan-1-amine

Cat. No.: B6243415
CAS No.: 1432492-07-3
M. Wt: 133.2
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethoxybutan-1-amine is an organic compound with the molecular formula C6H15NO2 It is a derivative of butan-1-amine, where two methoxy groups are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethoxybutan-1-amine typically involves the reaction of butan-1-amine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:

    Step 1: Butan-1-amine reacts with formaldehyde to form an intermediate imine.

    Step 2: The imine intermediate undergoes nucleophilic addition with methanol, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethoxybutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2,2-dimethoxybutanal or 2,2-dimethoxybutanone.

    Reduction: Formation of butan-1-amine or other amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2,2-dimethoxybutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethoxyethan-1-amine: Similar structure but with a shorter carbon chain.

    2,2-dimethoxypropane: Lacks the amine group but has similar methoxy substitutions.

Uniqueness

2,2-dimethoxybutan-1-amine is unique due to its specific combination of a butan-1-amine backbone with two methoxy groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not fulfill.

Properties

CAS No.

1432492-07-3

Molecular Formula

C6H15NO2

Molecular Weight

133.2

Purity

95

Origin of Product

United States

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